

Crystal Structure of 4-Bromo-2-fluorobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

Cat. No.: B126189

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To our valued researchers, scientists, and drug development professionals: Please be advised that, following a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimentally determined crystal structure for **4-Bromo-2-fluorobiphenyl** has been deposited or published to date.

This guide, therefore, provides a detailed overview of the methodologies that would be employed to determine the crystal structure of **4-Bromo-2-fluorobiphenyl**, along with a summary of its known properties. The experimental protocols and structural analyses presented herein are based on established crystallographic techniques and data from structurally similar compounds.

Compound Overview

4-Bromo-2-fluorobiphenyl is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure consists of a biphenyl core with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.

Physicochemical Properties

A summary of the known physical and chemical properties of **4-Bromo-2-fluorobiphenyl** is presented in Table 1.

Property	Value
Molecular Formula	C ₁₂ H ₈ BrF
Molecular Weight	251.09 g/mol
Appearance	Off-white to pale yellow crystalline powder or chunks[1]
Melting Point	39-41 °C
Boiling Point	298.8 °C
CAS Number	41604-19-7

Experimental Determination of Crystal Structure

The determination of the crystal structure of **4-Bromo-2-fluorobiphenyl** would follow a standardized workflow, as outlined below.

Synthesis and Crystallization

The first step is to synthesize and purify the compound, followed by the growth of single crystals suitable for X-ray diffraction.

Synthesis: A common synthetic route to **4-Bromo-2-fluorobiphenyl** is the Suzuki coupling reaction between a suitable boronic acid and a halogenated benzene derivative.[2] Another established method involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with benzene.[3]

Purification: The crude product is typically purified by recrystallization or column chromatography to achieve high purity, which is essential for growing high-quality crystals.

Crystallization: Single crystals can be grown using various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth.

X-Ray Diffraction Data Collection

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.

Methodology:

- A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation), is used to irradiate the crystal.
- The crystal is rotated, and a series of diffraction images are collected by a detector.
- The collected data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The collected diffraction data are then used to solve and refine the crystal structure.

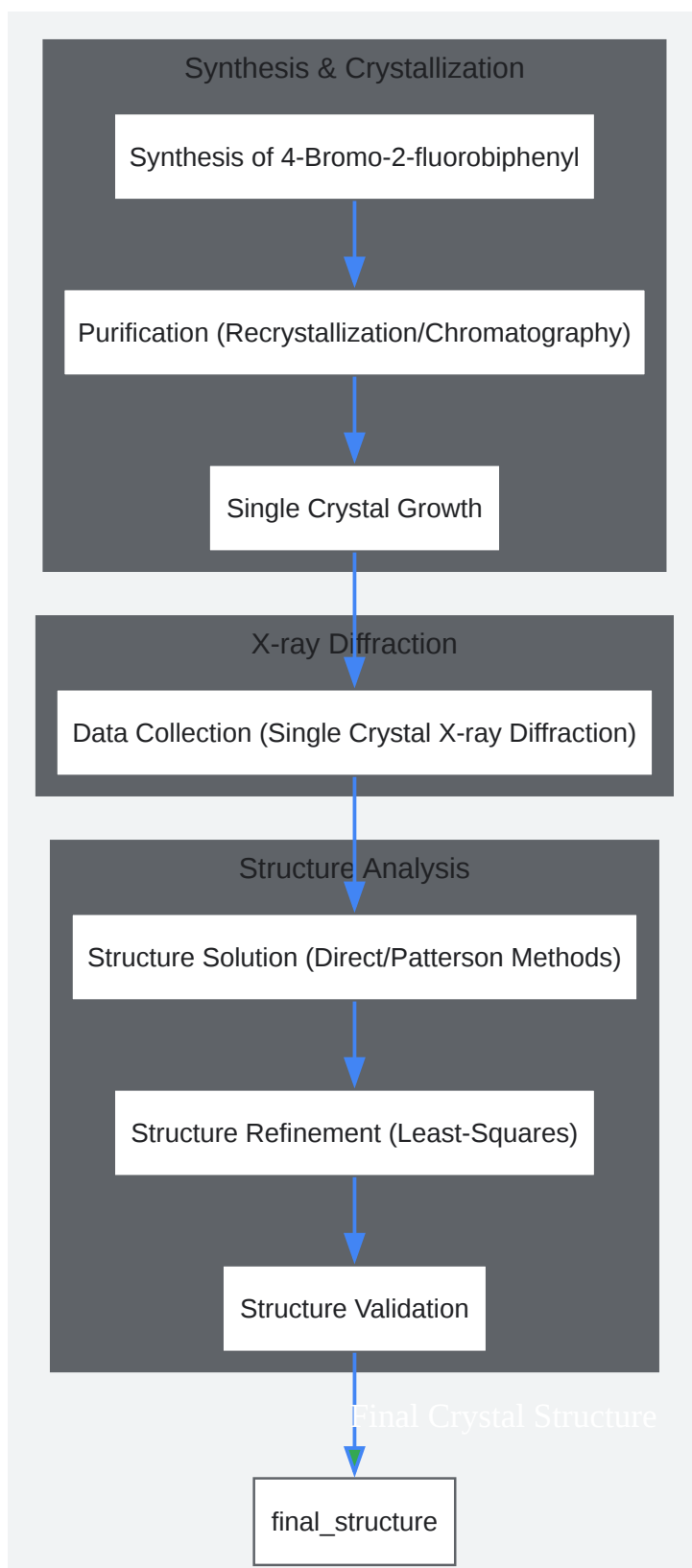
Methodology:

- Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
- Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **4-Bromo-2-fluorobiphenyl**.

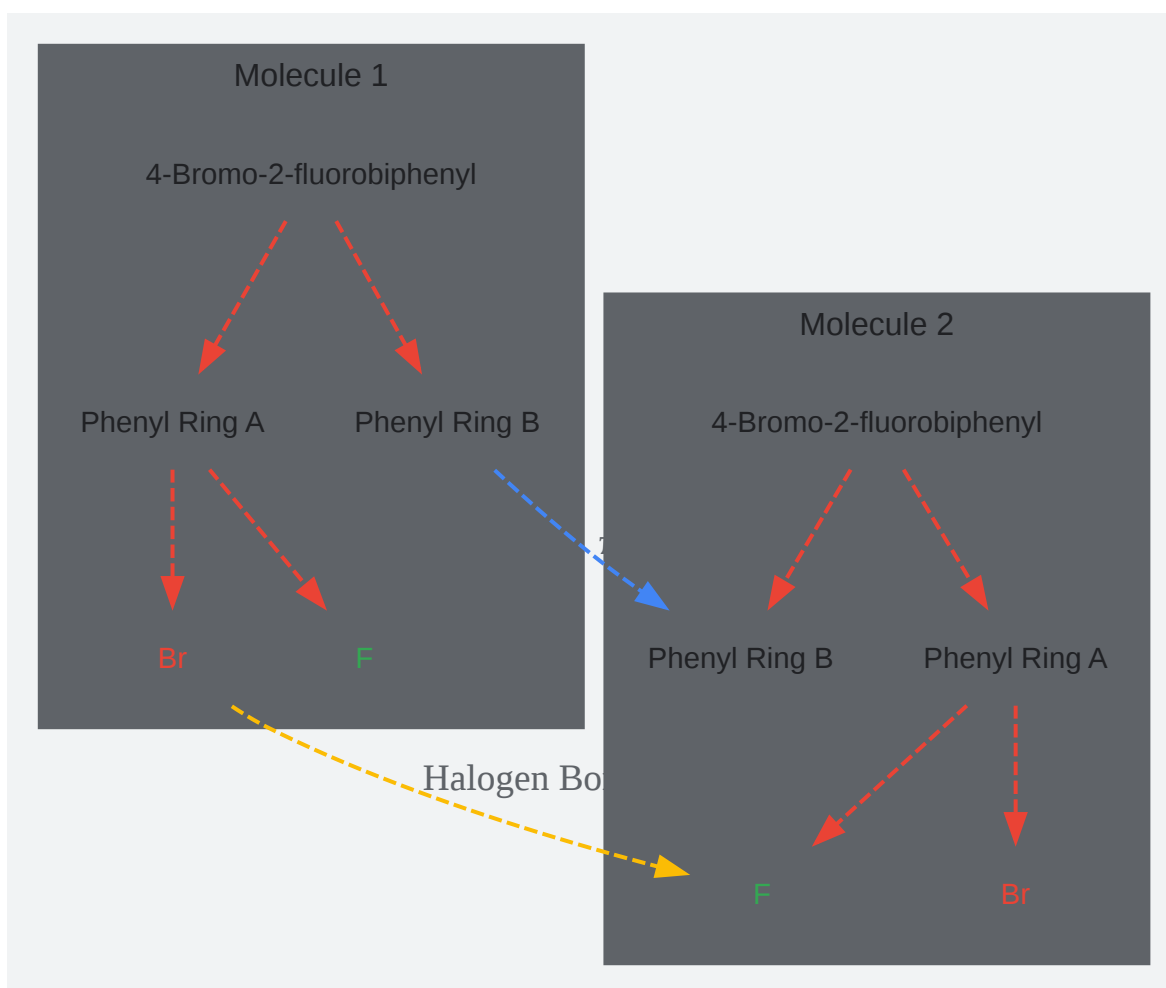


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Caption: Experimental workflow for crystal structure determination.

Predicted Molecular Structure and Intermolecular Interactions

While the precise crystal packing is unknown, the molecular structure and potential intermolecular interactions of **4-Bromo-2-fluorobiphenyl** can be predicted based on its constituent atoms and the structures of similar halogenated biphenyls.

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Caption: Predicted intermolecular interactions of **4-Bromo-2-fluorobiphenyl**.

Predicted Interactions:

- Halogen Bonding: The electron-deficient region on the bromine atom (σ -hole) could interact with the electron-rich fluorine atom of a neighboring molecule.
- π - π Stacking: The aromatic phenyl rings are likely to engage in π - π stacking interactions, contributing to the stability of the crystal lattice.
- Van der Waals Forces: General van der Waals forces will also play a significant role in the overall crystal packing.

Conclusion

While the definitive crystal structure of **4-Bromo-2-fluorobiphenyl** remains to be determined, this guide provides a comprehensive framework for its experimental investigation. The synthesis and characterization of this compound, followed by single-crystal X-ray diffraction, would provide invaluable insights into its three-dimensional structure, molecular conformation, and intermolecular interactions. Such information is crucial for understanding its chemical behavior and for its application in the rational design of new materials and pharmaceuticals. Researchers are encouraged to pursue the experimental determination of this crystal structure to fill this gap in the scientific literature.

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